molecular formula C22H23N3O4 B6927004 Methyl 3-[(2-benzyl-1,3-benzoxazol-6-yl)carbamoyl]piperidine-1-carboxylate

Methyl 3-[(2-benzyl-1,3-benzoxazol-6-yl)carbamoyl]piperidine-1-carboxylate

Cat. No.: B6927004
M. Wt: 393.4 g/mol
InChI Key: LRLLPEINEWJAIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(2-benzyl-1,3-benzoxazol-6-yl)carbamoyl]piperidine-1-carboxylate is a complex organic compound that features a benzoxazole moiety, a piperidine ring, and a carbamate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(2-benzyl-1,3-benzoxazol-6-yl)carbamoyl]piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the benzoxazole core. One common method involves the condensation of 2-aminophenol with benzaldehyde under acidic conditions to form the benzoxazole ring . This intermediate is then coupled with piperidine-1-carboxylate through a carbamoylation reaction, often using reagents such as carbonyldiimidazole (CDI) or triphosgene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-benzyl-1,3-benzoxazol-6-yl)carbamoyl]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzoxazole moiety can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoxazole ring can yield benzoxazole N-oxides, while reduction can lead to the formation of benzoxazole derivatives with reduced functional groups.

Scientific Research Applications

Methyl 3-[(2-benzyl-1,3-benzoxazol-6-yl)carbamoyl]piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-[(2-benzyl-1,3-benzoxazol-6-yl)carbamoyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The benzoxazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[(2-benzyl-1,3-benzoxazol-6-yl)carbamoyl]piperidine-1-carboxylate is unique due to its combination of a benzoxazole ring and a piperidine carbamate ester. This unique structure imparts specific chemical and biological properties that are not observed in simpler benzoxazole or piperidine derivatives.

Properties

IUPAC Name

methyl 3-[(2-benzyl-1,3-benzoxazol-6-yl)carbamoyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-28-22(27)25-11-5-8-16(14-25)21(26)23-17-9-10-18-19(13-17)29-20(24-18)12-15-6-3-2-4-7-15/h2-4,6-7,9-10,13,16H,5,8,11-12,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRLLPEINEWJAIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCCC(C1)C(=O)NC2=CC3=C(C=C2)N=C(O3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.